molecular formula C18H18N4O3S B2653909 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide CAS No. 1040648-33-6

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide

Cat. No.: B2653909
CAS No.: 1040648-33-6
M. Wt: 370.43
InChI Key: CPWMBEGFOVDELR-UHFFFAOYSA-N
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Description

2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring, an isoxazole ring, and a thioacetamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Thioacetamide Linkage: The thioacetamide group is introduced by reacting the pyrimidine derivative with a suitable thioamide reagent.

    Isoxazole Ring Formation: The isoxazole ring is synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Final Coupling: The final step involves coupling the pyrimidine-thioacetamide intermediate with the isoxazole derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems to minimize human error and increase efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioacetamide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine and isoxazole rings, potentially leading to alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting activities such as enzyme inhibition or receptor binding due to its structural features. It is often investigated for its potential as a lead compound in drug discovery.

Medicine

In medicinal chemistry, 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is explored for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and isoxazole rings can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological pathways. The thioacetamide linkage may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: Lacks the isoxazole ring, which may reduce its biological activity.

    N-(4-(p-tolyl)isoxazol-5-yl)acetamide: Lacks the pyrimidine ring, potentially altering its mechanism of action and efficacy.

    2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(m-tolyl)isoxazol-5-yl)acetamide: Similar structure but with a different substitution pattern on the isoxazole ring, which may affect its binding properties.

Uniqueness

The unique combination of the pyrimidine, isoxazole, and thioacetamide moieties in 2-((4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S/c1-10-4-6-13(7-5-10)14-8-19-25-17(14)21-15(23)9-26-18-20-12(3)11(2)16(24)22-18/h4-8H,9H2,1-3H3,(H,21,23)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPWMBEGFOVDELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=C(C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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